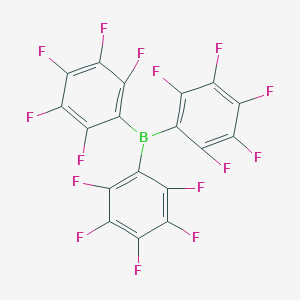

Tris(perfluorophenyl)borane

Beschreibung

Eigenschaften

IUPAC Name |

tris(2,3,4,5,6-pentafluorophenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAJXDYVZBHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18BF15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074594 | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-15-5 | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(pentafluorophenyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(pentafluorophenyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(PENTAFLUOROPHENYL)BORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3WU5E2578 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the fundamental properties of Tris(perfluorophenyl)borane?

An In-depth Technical Guide to the Core Properties of Tris(perfluorophenyl)borane

For Researchers, Scientists, and Drug Development Professionals

This compound, often abbreviated as B(C₆F₅)₃, is a powerful and versatile organoboron compound that has garnered significant attention in various fields of chemistry.[1] Its unique electronic properties, stemming from the highly electron-withdrawing pentafluorophenyl groups, make it an exceptionally strong Lewis acid and a cornerstone in modern catalysis and synthesis.[2] This guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and spectroscopic characteristics, chemical reactivity, and key applications, supplemented with experimental protocols and graphical representations of its behavior.

Physical and Spectroscopic Properties

This compound is a white, volatile solid that is thermally stable at temperatures well over 200 °C.[3] It is also resistant to oxygen and tolerant to water, although it readily forms adducts with water.[3] Its solubility in various organic solvents makes it a convenient reagent in a wide range of reaction conditions.[4]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈BF₁₅ |

| Molecular Weight | 511.98 g/mol [5] |

| Appearance | Colorless to white solid[5] |

| Melting Point | 126-131 °C[4][5] |

| Solubility | Soluble in hexane, chloroform, dichloromethane, and toluene (B28343).[4] |

| Dipole Moment | 0 D[5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹¹B NMR | ~60 ppm (in C₆D₆ for the tricoordinated species)[6] |

| ~0 ppm (for the tetracoordinated BCF·H₂O complex)[6] | |

| ¹⁹F NMR | δ -129.1 (ortho-F), -142.0 (para-F), -160.3 (meta-F) (in C₆D₆) |

| IR Spectroscopy | Key C-F and B-C stretching bands are characteristic. |

| UV-Vis | λmax ≈ 306 nm (in Toluene)[4] |

Chemical Properties and Reactivity

The core of this compound's utility lies in its potent Lewis acidity. The three electron-withdrawing pentafluorophenyl substituents render the central boron atom highly electrophilic and capable of accepting electron pairs from a wide variety of Lewis bases.[7]

Lewis Acidity

The Lewis acidity of B(C₆F₅)₃ has been quantified using various methods, including the Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy with triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule.[8] The acceptor number (AN) for B(C₆F₅)₃ is 82, indicating a Lewis acidity comparable to boron trifluoride (BF₃) but less than boron trichloride (B1173362) (BCl₃).[5][8] Despite not being the absolute strongest Lewis acid, its high stability and the inertness of its B-C bonds make it an "ideal Lewis acid" for many applications.[3]

Frustrated Lewis Pairs (FLPs)

A significant area of research involving this compound is its application in Frustrated Lewis Pairs (FLPs).[7] An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[7] This "frustrated" state leaves both the acidic and basic sites available to react with small molecules. The combination of B(C₆F₅)₃ with a bulky phosphine (B1218219), such as tri-tert-butylphosphine (B79228) (tBu₃P), can activate dihydrogen (H₂), leading to metal-free hydrogenations.[9]

Catalysis

This compound is a highly effective catalyst for a variety of organic transformations, including:

-

Polymerization: It serves as a co-catalyst in olefin polymerization.[7]

-

Hydrosilylation: It catalyzes the addition of silanes to unsaturated bonds.[10][11]

-

Reductions and Alkylations: Its strong Lewis acidity facilitates various reduction and alkylation reactions.[12]

-

Aldol-type Reactions: It can catalyze aldol-type condensation reactions.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with boron trichloride.[3]

Materials:

-

Magnesium turnings

-

Bromopentafluorobenzene (B106962) (C₆F₅Br)

-

Boron trichloride (BCl₃)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous pentane

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings in anhydrous diethyl ether.

-

Slowly add bromopentafluorobenzene to the suspension to form the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr).

-

Cool the Grignard solution to 0 °C and slowly add a solution of boron trichloride in diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by sublimation at approximately 120 °C under high vacuum to yield pure Tris(pentafluorophenyl)borane as a white crystalline solid.[13]

Activation of Dihydrogen using a Frustrated Lewis Pair

This protocol describes a general procedure for the activation of H₂ using the B(C₆F₅)₃/tBu₃P system.

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Tri-tert-butylphosphine (tBu₃P)

-

Anhydrous toluene

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, dissolve Tris(pentafluorophenyl)borane in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

-

In a separate vial, prepare a solution of tri-tert-butylphosphine in anhydrous toluene.

-

Slowly add the phosphine solution to the borane (B79455) solution while stirring. Due to steric hindrance, a classical adduct will not form.

-

Connect the Schlenk flask to a hydrogen gas line and purge the flask with H₂.

-

Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the solution at room temperature.

-

The reaction leads to the heterolytic cleavage of H₂, forming the phosphonium (B103445) borate (B1201080) salt [tBu₃PH]⁺[HB(C₆F₅)₃]⁻, which may precipitate from the solution. The product can be characterized by NMR spectroscopy.[9]

Mandatory Visualization

Caption: Molecular structure of this compound.

Caption: H₂ activation by a Frustrated Lewis Pair.

Caption: Simplified catalytic cycle for hydrosilylation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 4. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]

- 5. Tris(pentafluorophenyl)boron [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 9. chm.bris.ac.uk [chm.bris.ac.uk]

- 10. B(C6F5)3-Catalyzed Hydrosilylation of Vinylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tris(pentafluorophenyl)borane | Perfluorotriphenylboron | (C6F5)3B – Ereztech [ereztech.com]

- 13. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Tris(perfluorophenyl)borane

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, B(C₆F₅)₃, a powerful Lewis acid with broad applications in catalysis and organic synthesis. This document details experimental protocols, presents quantitative data for comparison, and includes graphical representations of the chemical workflows.

Synthesis of this compound

This compound can be synthesized through two principal routes: the Grignard reagent method and the organolithium reagent method. Both methods involve the reaction of a pentafluorophenyl-metal species with a boron halide.

Grignard Reagent Method

This is the most common and well-established method for synthesizing this compound. It involves the preparation of a pentafluorophenyl Grignard reagent, which is then reacted with a boron trihalide.

1.1.1. Experimental Protocol

The following protocol is a generalized procedure based on common literature methods[1]:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend magnesium turnings (0.3 mol) in anhydrous diethyl ether (500 mL) under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of bromopentafluorobenzene (B106962) (0.3 mol) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Boron Trihalide:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of boron trifluoride etherate (BF₃·OEt₂) (0.1 mol) in toluene (B28343) (200 mL) to the cooled Grignard solution with vigorous stirring[1].

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Isolation:

-

Remove the bulk of the diethyl ether under reduced pressure.

-

Heat the remaining toluene solution to reflux (approximately 100°C) for one hour, during which magnesium halide salts will precipitate[1].

-

Allow the mixture to cool to room temperature and filter to remove the precipitated salts.

-

The filtrate contains the this compound product.

-

1.1.2. Quantitative Data

| Parameter | Value | Reference |

| Yield | Up to 70% (isolated) | [1] |

| Purity | High, suitable for further purification | [1] |

| Reaction Time | Several hours | [1] |

| Reaction Temperature | 0°C to reflux | [1] |

Organolithium Reagent Method

This method utilizes a pentafluorophenyllithium reagent, which is typically generated in situ from pentafluorobenzene (B134492) and an organolithium reagent like n-butyllithium.

1.2.1. Experimental Protocol

The following is a representative protocol based on literature descriptions[2][3]:

-

Pentafluorophenyllithium Formation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve pentafluorobenzene in anhydrous diethyl ether.

-

Cool the solution to a low temperature (typically -78°C to -40°C).

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution.

-

Stir the mixture at this low temperature for a specified time to ensure complete formation of the lithium reagent.

-

-

Reaction with Boron Trihalide:

-

To the cold solution of pentafluorophenyllithium, slowly add a solution of boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) in a suitable solvent (e.g., hexanes).

-

Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

-

Workup and Isolation:

-

Add a non-coordinating solvent like toluene and remove the more volatile solvents (diethyl ether, hexanes) by distillation.

-

Filter the mixture to remove the precipitated lithium halide salts.

-

The resulting solution contains the crude this compound.

-

1.2.2. Quantitative Data

| Parameter | Value | Reference |

| Yield | 40.1% - 61.3% (crude) | [2] |

| Purity (crude) | 95% - 97% (by ¹⁹F NMR) | [2] |

| Reaction Time | Overnight | [2] |

| Reaction Temperature | -78°C to room temperature | [2][3] |

Purification of this compound

High purity this compound is often required for catalytic applications. The most common purification methods are sublimation and recrystallization.

Sublimation

Sublimation is a highly effective method for obtaining very pure, solvent-free this compound[3][4].

2.1.1. Experimental Protocol

-

Place the crude this compound in a sublimation apparatus.

-

Heat the apparatus under high vacuum (<0.1 mmHg) to a temperature of 90-100°C[1][4].

-

The pure this compound will sublime and deposit on a cold finger or the cooler parts of the apparatus as a white, crystalline solid[3].

-

After the sublimation is complete, carefully collect the purified product under an inert atmosphere.

2.1.2. Quantitative Data

| Parameter | Value | Reference |

| Recovery | Typically high, depends on crude purity | |

| Purity | >99% | [5] |

| Conditions | 90-100°C, <0.1 mmHg | [1][4] |

Recrystallization

Recrystallization from a suitable solvent system is another effective purification method.

2.2.1. Experimental Protocol

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A common technique involves precipitating the product from a dichloromethane (B109758) solution by the addition of pentane[5].

2.2.2. Quantitative Data

| Parameter | Value | Reference |

| Recovery | 91% ± 3% | [5] |

| Purity | 99% - 101% (by NMR) | [5] |

| Solvent Systems | Toluene, Dichloromethane/Pentane | [5] |

Workflow Visualizations

Synthesis Workflows

Caption: Synthesis routes to this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. US5959151A - Process for the purification of pentafluorophenyl boron compounds - Google Patents [patents.google.com]

Unveiling the Potent Lewis Acidity of Tris(perfluorophenyl)borane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, stands as a cornerstone in the field of Lewis acid chemistry. Its exceptional electron-accepting ability, coupled with remarkable thermal and chemical stability, has propelled its use in a wide array of chemical transformations, from catalysis to the activation of small molecules. This technical guide provides an in-depth exploration of the core principles governing the Lewis acidity of B(C₆F₅)₃, supported by quantitative data, detailed experimental and computational protocols, and visualizations of its key reactive pathways.

The Foundation of High Lewis Acidity

The potent Lewis acidity of this compound arises from the synergistic effect of two key features: the inherent electron deficiency of the central boron atom and the strong electron-withdrawing nature of the three perfluorophenyl (–C₆F₅) substituents. The boron atom, with its vacant p-orbital, is primed to accept a pair of electrons from a Lewis base. The fluorine atoms on the phenyl rings inductively pull electron density away from the boron center, further enhancing its electrophilicity and making it a powerful electron acceptor.[1] This electronic structure renders B(C₆F₅)₃ a significantly stronger Lewis acid than its non-fluorinated counterpart, triphenylborane.

Quantifying Lewis Acidity: A Comparative Analysis

The Lewis acidity of B(C₆F₅)₃ has been quantified using various experimental and computational methods. This section presents a summary of key quantitative data, allowing for a direct comparison with other common boron-based Lewis acids, namely boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃).

| Lewis Acid | Acceptor Number (AN)¹ | Fluoride (B91410) Ion Affinity (FIA) (kJ/mol)² | Hydride Ion Affinity (HIA) (kJ/mol)³ |

| B(C₆F₅)₃ | 82 | 404 | 377 |

| BF₃ | 89 | 351 | 339 |

| BCl₃ | - | 433 | 414 |

¹The Acceptor Number (AN) is a measure of Lewis acidity determined by the Gutmann-Beckett method.[2] ²Fluoride Ion Affinity (FIA) is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. ³Hydride Ion Affinity (HIA) is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a hydride ion.

Experimental and Computational Protocols

A thorough understanding of the methods used to quantify Lewis acidity is crucial for interpreting and applying these values.

Experimental Protocol: The Gutmann-Beckett Method for Acceptor Number (AN) Determination

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a substance in solution.[2][3] It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule, which is a strong Lewis base. The protocol is as follows:

-

Sample Preparation: A solution of the Lewis acid to be analyzed is prepared in a weakly coordinating solvent, such as deuterated dichloromethane (B109758) (CD₂Cl₂) or benzene-d₆. A known concentration of triethylphosphine oxide is then added to this solution.

-

³¹P NMR Spectroscopy: The ³¹P NMR spectrum of the solution is recorded. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal.

-

Chemical Shift Measurement: The chemical shift (δ) of the Et₃PO-Lewis acid adduct is measured.

-

Acceptor Number Calculation: The Acceptor Number is calculated using the following empirical formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) where δₛₐₘₚₗₑ is the observed ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (n-hexane).[2]

Computational Protocols: Determining Fluoride and Hydride Ion Affinities

Computational chemistry provides a powerful tool for quantifying the intrinsic Lewis acidity of molecules in the gas phase, free from solvent effects.

Fluoride Ion Affinity (FIA): FIA is a theoretical measure of the gas-phase Lewis acidity, defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid (LA) with a fluoride ion (F⁻):

LA + F⁻ → [LA–F]⁻

The computational protocol generally involves:

-

Geometry Optimization: The geometries of the Lewis acid and the corresponding fluoride adduct are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., def2-TZVP).[4]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain accurate energies.

-

FIA Calculation: The FIA is then calculated as the difference in the total enthalpies of the products and reactants.

Hydride Ion Affinity (HIA): Similar to FIA, HIA is a computational measure of Lewis acidity, representing the negative of the enthalpy change for the reaction of a Lewis acid with a hydride ion (H⁻):

LA + H⁻ → [LA–H]⁻

The computational protocol for HIA is analogous to that of FIA, involving geometry optimization, frequency calculations, and high-level single-point energy calculations for the Lewis acid and its hydride adduct.

Visualizing the Reactivity of this compound

The unique Lewis acidity of B(C₆F₅)₃ underpins its diverse reactivity, particularly in the activation of small molecules and in catalysis.

Frustrated Lewis Pair (FLP) Chemistry: The Activation of Dihydrogen

A groundbreaking application of B(C₆F₅)₃ is in the formation of Frustrated Lewis Pairs (FLPs). When B(C₆F₅)₃ is combined with a sterically bulky Lewis base, such as a phosphine (B1218219) like tricyclohexylphosphine (B42057) (PCy₃), the formation of a classical Lewis adduct is sterically hindered. This "frustrated" combination of a non-quenched acid and base can activate small molecules like dihydrogen (H₂).

Role as a Co-catalyst in Olefin Polymerization

B(C₆F₅)₃ plays a crucial role as a co-catalyst or activator in olefin polymerization, particularly with metallocene catalysts. It functions by abstracting an alkyl or hydride group from the metallocene pre-catalyst, generating a catalytically active cationic species.

Conclusion

This compound stands as a testament to the power of rational molecular design in achieving exceptional chemical properties. Its potent Lewis acidity, firmly established through both experimental and computational investigations, has unlocked new avenues in catalysis and synthetic chemistry. For researchers and professionals in drug development and materials science, a deep understanding of the principles governing the reactivity of B(C₆F₅)₃ is paramount for harnessing its full potential in the creation of novel molecules and materials. The quantitative data and methodologies presented in this guide offer a solid foundation for the informed application of this remarkable Lewis acid.

References

- 1. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. magritek.com [magritek.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

The Catalyst's Catalyst: A Technical Primer on Tris(perfluorophenyl)borane

For Immediate Release

Pentafluorophenylborane's unique electronic and steric properties have established it as a cornerstone catalyst in modern organic and organometallic chemistry. This guide provides an in-depth analysis of its core characteristics, offering researchers, scientists, and drug development professionals a comprehensive resource on its application and mechanistic intricacies.

Tris(perfluorophenyl)borane, systematically known as B(C6F5)3, is a powerful Lewis acid that has garnered significant attention for its exceptional catalytic activity in a vast array of chemical transformations. Its robust nature, high thermal stability, and unique ability to form "frustrated Lewis pairs" (FLPs) have rendered it an indispensable tool in both academic and industrial laboratories. This document delves into the key characteristics of B(C6F5)3, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its function as a versatile catalyst.

Core Catalytic Characteristics

The catalytic prowess of this compound stems from a combination of its strong Lewis acidity and the steric bulk of its three pentafluorophenyl rings. The electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the boron center, making it a potent activator for a wide range of substrates.[1][2][3][4] Unlike many other strong Lewis acids, B(C6F5)3 exhibits remarkable stability towards air and moisture, a property attributed to the sterically encumbered boron center.[3]

A defining feature of B(C6F5)3 is its central role in the development of Frustrated Lewis Pair (FLP) chemistry.[5] An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[5] This "frustration" leads to unquenched reactivity, enabling the activation of small molecules such as H2, CO2, and olefins.[5][6][7] For instance, the combination of B(C6F5)3 and a bulky phosphine (B1218219) like tricyclohexylphosphine (B42057) (PCy3) can heterolytically cleave dihydrogen.[5]

Quantifying Lewis Acidity

The Lewis acidity of B(C6F5)3 has been quantified using various experimental and computational methods. While a comprehensive table of comparative values is ideal, the following data points provide a strong indication of its acidic strength.

| Parameter | Value | Method | Reference |

| Gutmann-Beckett Number | 84.3 | 31P NMR with Et3PO | Spectroscopic |

| Fluoride Ion Affinity (FIA) | 16.7 eV | Computational | Theoretical |

Note: Specific experimental values can vary depending on the solvent and conditions used.

Applications in Catalysis

The versatility of B(C6F5)3 as a catalyst is demonstrated in a wide range of organic reactions.

Hydrosilylation

B(C6F5)3 is an effective catalyst for the hydrosilylation of carbonyl compounds, including aldehydes, ketones, and esters.[8] The reaction typically proceeds under mild conditions with low catalyst loadings. Mechanistic studies suggest that the reaction proceeds through the activation of the silane (B1218182) rather than the carbonyl group.[8][9]

Table 1: B(C6F5)3-Catalyzed Hydrosilylation of Carbonyls

| Substrate | Silane | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |

| Acetophenone | Et3SiH | 1 | 0.5 | 25 | 95 |

| Benzophenone | PhSiH3 | 2 | 1 | 25 | 98 |

| Ethyl Benzoate | Et3SiH | 5 | 24 | 60 | 70 (aldehyde) |

Polymerization

Tris(pentafluorophenyl)borane is a renowned co-catalyst in Ziegler-Natta polymerization of olefins.[10][11] It acts as an activator for metallocene pre-catalysts, generating highly active cationic species.[10] More recently, B(C6F5)3 has been employed as a catalyst in its own right for the polymerization of various monomers. For example, it can catalyze the ring-opening copolymerization of epoxides and anhydrides.[12]

Table 2: B(C6F5)3 in Polymerization Reactions

| Monomers | Catalyst System | Polymer | Reference |

| Propylene | (C5Me5)2ZrMe2 / B(C6F5)3 | Polypropylene | [10] |

| Epoxide/Anhydride | B(C6F5)3 | Polyester | [12] |

| Epoxide/CO2 | BPh3 (B(C6F5)3 for depolymerization) | Polycarbonate | [12] |

Frustrated Lewis Pair Chemistry

The ability of B(C6F5)3 to form FLPs has opened new avenues for metal-free catalysis. These systems are capable of activating a variety of small molecules and catalyzing reactions such as hydrogenation, CO2 reduction, and C-H activation.[5][6][7]

Table 3: Representative Reactions Catalyzed by B(C6F5)3-Based FLPs

| Reaction | Lewis Base | Substrate | Product |

| Hydrogenation | P(t-Bu)3 | Imine | Amine |

| CO2 Reduction | TMP | CO2 | Methane (with silane) |

| Ring Opening | 2,6-Lutidine | THF | Ring-opened product |

Mechanistic Insights and Visualizations

To further understand the catalytic role of B(C6F5)3, the following diagrams illustrate key mechanistic pathways and experimental workflows.

Caption: Activation of Dihydrogen by a Frustrated Lewis Pair.

Caption: Proposed Mechanism for B(C6F5)3-Catalyzed Hydrosilylation.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of B(C6F5)3 in catalysis. Below are representative protocols for key reactions.

General Procedure for B(C6F5)3-Catalyzed Silation of Alcohols

To a solution of the alcohol (1.0 mmol) and the silane (1.0 mmol) in toluene (B28343) or dichloromethane (B109758) (0.1–1.0 M) at room temperature, this compound (1–8 mol %) is added as a solid under an argon atmosphere.[13] The reaction progress can be monitored by GC-MS, TLC, or 1H NMR spectroscopy for the disappearance of the starting materials.[13] Upon completion, the reaction mixture is concentrated in vacuo, and the crude product is purified by flash column chromatography or recrystallization.[13]

Protocol for FLP-Catalyzed Hydrogenation of an Imine

In a nitrogen-filled glovebox, a solution of the imine (0.5 mmol) and the phosphine (e.g., P(t-Bu)3, 1.1 eq) in a suitable solvent (e.g., toluene, 2 mL) is prepared in a Schlenk tube. This compound (1.0 eq) is then added, and the vessel is sealed. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at the desired temperature (e.g., room temperature to 80 °C) for the specified time. After the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified by chromatography to afford the corresponding amine.

Conclusion

This compound has firmly established itself as a uniquely versatile and powerful catalyst in the arsenal (B13267) of synthetic chemists. Its strong Lewis acidity, steric bulk, and stability, coupled with its central role in the burgeoning field of frustrated Lewis pair chemistry, ensure its continued and expanding application in the development of novel synthetic methodologies. This guide provides a foundational understanding of its key characteristics, offering a springboard for further innovation in catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. ricerca.univaq.it [ricerca.univaq.it]

- 3. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. | Semantic Scholar [semanticscholar.org]

- 11. nbinno.com [nbinno.com]

- 12. Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of Tris(perfluorophenyl)borane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid widely utilized in organic synthesis, catalysis, and materials science.[1][2][3] Its strong electrophilicity, coupled with the steric bulk of the three pentafluorophenyl rings, imparts unique reactivity and stability.[1][3] A critical aspect for its practical application is its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, presenting available quantitative data, outlining experimental protocols for solubility determination, and offering guidance on solvent selection.

Qualitative Solubility Overview

This compound is a white, crystalline solid that is generally soluble in a range of common organic solvents.[4][5][6] Its solubility is attributed to the non-polar nature of the perfluorinated aryl rings. Qualitative assessments from various sources indicate its solubility in:

-

Aliphatic Hydrocarbons: Pentane (B18724), Hexane[4][5]

-

Aromatic Hydrocarbons: Toluene (B28343), Benzene[4][5]

-

Chlorinated Solvents: Dichloromethane (B109758) (CH₂Cl₂), Chloroform (CHCl₃)[4][5]

-

Ethereal Solvents: While not as commonly cited for high solubility, it is used in ethereal solvents for specific reactions.

-

Polar Aprotic Solvents: It is highly soluble in Dimethyl Sulfoxide (DMSO).[7]

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Molar Solubility (mol/L) | Source / Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | ~0.195 | [7] High solubility noted. |

| Benzene | ~50 mg/mL | Not Specified | ~0.098 | Calculated from an experimental procedure dissolving 500 mg in 10 mL. |

| Toluene | ~37.9 mg/mL | Not Specified | ~0.074 | Calculated from an experimental procedure dissolving 37.9 mg in 1 mL. |

| Bromobenzene | > 0.1 M | Not Specified | > 0.1 | A 0.1 M solution was prepared for experimental use. |

Note: The data presented above is derived from experimental descriptions rather than dedicated solubility studies. Therefore, these values should be considered as approximations of solubility. The actual saturation solubility may be higher.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound is not explicitly detailed in the literature. However, a general method based on the principles of equilibrium solubility determination can be employed.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: To a series of vials, add a known volume of the solvent. Add an excess amount of this compound to each vial to ensure a supersaturated solution.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.

-

Quantification: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method. UV-Vis spectrophotometry can be a suitable method, given that this compound has a UV absorbance maximum.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Factors Influencing Solvent Selection

The choice of solvent for a reaction or process involving this compound is not solely dictated by its solubility but also by its reactivity and the specific requirements of the application.

Logical Flow for Solvent Selection

Caption: Decision-making flowchart for selecting a suitable solvent for this compound.

Key Considerations:

-

Reactivity: this compound is a strong Lewis acid and can form adducts with coordinating solvents. This can influence its reactivity. For example, in reactions where the Lewis acidity of B(C₆F₅)₃ is crucial, non-coordinating or weakly coordinating solvents like aromatic or aliphatic hydrocarbons are preferred.

-

Reaction Temperature: The solubility of this compound will vary with temperature. For reactions requiring low temperatures, the solubility in a given solvent may be significantly reduced.

-

Polarity of Reactants: The solvent should be compatible with all reactants in the system to ensure a homogeneous reaction mixture.

-

Downstream Processing: The volatility of the solvent is an important factor for product isolation and purification. Solvents like dichloromethane and pentane are easily removed under reduced pressure.

Conclusion

This compound exhibits good solubility in a variety of common non-polar and weakly polar organic solvents. While comprehensive quantitative solubility data remains limited, the available information indicates that solvents like toluene and dichloromethane can dissolve significant quantities of this important Lewis acid. The selection of an appropriate solvent requires careful consideration of not only solubility but also potential interactions with the borane (B79455) and other reactants. The provided experimental protocol offers a framework for researchers to systematically determine the solubility of this compound in specific solvents to optimize their experimental conditions.

References

- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 2. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]

- 5. 1109-15-5(this compound) | Kuujia.com [kuujia.com]

- 6. Tris(pentafluorophenyl)boron [drugfuture.com]

- 7. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Thermal and Chemical Stability of Tris(perfluorophenyl)borane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(perfluorophenyl)borane, denoted as B(C₆F₅)₃, is a potent Lewis acid with broad applications in catalysis, frustrated Lewis pairs (FLPs), and as a polymerization co-catalyst. Its efficacy in these roles is fundamentally linked to its notable thermal and chemical stability. This guide provides an in-depth analysis of the stability profile of B(C₆F₅)₃, presenting quantitative data, detailed experimental methodologies for stability assessment, and graphical representations of its key chemical interactions and analytical workflows. This document is intended to serve as a critical resource for researchers leveraging this versatile organoboron compound in their work.

Thermal Stability

This compound exhibits high thermal stability, a crucial attribute for its application in reactions requiring elevated temperatures.[1] Unlike many other organoboron compounds, the B-C bonds in B(C₆F₅)₃ are robust and less prone to facile decomposition.[2]

Quantitative Thermal Stability Data

The thermal stability of B(C₆F₅)₃ and its adducts has been quantified through various analytical techniques. The data below summarizes key decomposition and melting point temperatures.

| Compound/Complex | Decomposition Temperature (°C) | Melting Point (°C) | Notes |

| This compound (B(C₆F₅)₃) | > 270[1][3] | 126 - 131[2] | Highly stable under inert atmosphere. |

| B(C₆F₅)₃ · Pyridine Complex | 230[4] | - | Stable up to 220°C before irreversible decomposition.[4] |

| [tBu₃PH][HB(C₆F₅)₃] (FLP Adduct) | > 157 | - | Thermal dissociation observed above 430 K (157 °C).[5] |

Experimental Protocol: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal decomposition profile of B(C₆F₅)₃ using TGA.

Objective: To determine the onset and completion temperatures of thermal decomposition by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: In an inert atmosphere glovebox, accurately weigh 2-5 mg of B(C₆F₅)₃ into a platinum or alumina (B75360) TGA pan.

-

Instrument Setup:

-

Transfer the sealed pan to the TGA instrument.

-

Purge the instrument with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to eliminate oxygen and moisture.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition from the resulting mass loss curve. The temperature at which 5% mass loss occurs is often reported as the decomposition temperature.

References

- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 2. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ocul-gue.primo.exlibrisgroup.com [ocul-gue.primo.exlibrisgroup.com]

- 5. pureportal.spbu.ru [pureportal.spbu.ru]

Safety precautions and handling guidelines for Tris(perfluorophenyl)borane.

An In-Depth Technical Guide to the Safe Handling and Use of Tris(perfluorophenyl)borane

For Researchers, Scientists, and Drug Development Professionals

This compound, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid with broad applications in organic synthesis, catalysis, and materials science.[1][2][3] Its high thermal stability, resistance to oxygen, and tolerance to water make it a versatile reagent in numerous chemical transformations.[4][5] However, its reactivity also necessitates stringent safety precautions and specific handling guidelines to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols, handling procedures, and core applications of this compound.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[6][7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[6][7] |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed.[8][9] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[9][10] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[9][10] |

Signal Word: Danger[8]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets.[6][7][8][10][11][12] Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only in a well-ventilated area, and wearing appropriate personal protective equipment.[6][11][12]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 1109-15-5[6][11] |

| Molecular Formula | C₁₈BF₁₅[7][10] |

| Molecular Weight | 511.98 g/mol [10] |

| Appearance | White to off-white powder or solid.[10] |

| Melting Point | 126 - 131 °C (258.8 - 267.8 °F)[10] |

| Solubility | Soluble in hexane, chloroform, dichloromethane, toluene, and polar solvents.[9] Forms an adduct with water.[5] |

| Stability | Thermally stable at temperatures well over 200 °C.[4][5] It is also resistant to oxygen.[4] The product is hygroscopic and heat sensitive.[10] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[12] |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[8] A lab coat or fire/flame resistant and impervious clothing should be worn.[12] |

| Respiratory Protection | A NIOSH-certified dust and mist respirator (orange cartridge) or a full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[8][12] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability and reactivity of this compound and ensuring a safe laboratory environment.

Handling:

-

Inert Atmosphere: Due to its hygroscopic nature, this compound should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox.[10][13]

-

Ventilation: Work in a well-ventilated area or in a fume hood to minimize inhalation of dust.[6][11]

-

Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the laboratory.[6][8]

Storage:

-

Container: Store in the original, tightly sealed container.[6][12]

-

Conditions: Keep in a cool, dry, and well-ventilated place.[8][12] For long-term storage, temperatures of -20°C or a range of 2-8°C are recommended.[10][11] Some suppliers recommend storage at -80°C for up to 6 months.[14]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[11] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[6][11] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[10][11] |

Spill and Leak Procedures:

-

Minor Spills: For small spills, use dry clean-up procedures to avoid generating dust.[6] Sweep or vacuum up the material and place it in a sealed container for disposal.[6]

-

Major Spills: For large spills, evacuate unnecessary personnel and alert emergency services.[6] Wear appropriate PPE and prevent the spill from entering drains or waterways.[6] Collect the spilled material using a dry, inert binding material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10]

Experimental Protocols and Methodologies

This compound is a versatile catalyst in a variety of organic reactions. Below are generalized experimental protocols for some of its key applications.

General Procedure for a Catalyzed Reaction: A typical experimental setup involves the use of an inert atmosphere to handle the hygroscopic catalyst.

Caption: General workflow for a this compound catalyzed reaction.

Frustrated Lewis Pair (FLP) Chemistry: this compound is a key component in Frustrated Lewis Pair chemistry, where its steric bulk prevents the formation of a classical adduct with a Lewis base.[9][11] This "unquenched" reactivity allows for the activation of small molecules like H₂.[11]

Caption: Simplified mechanism of H₂ activation by a Frustrated Lewis Pair.

Disposal Considerations

Waste materials containing this compound must be disposed of as hazardous waste.[8] Dispose of the contents and container in accordance with federal, state, and local regulations.[10] Do not allow the product to enter drains or waterways.[9]

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis and catalysis. Its unique properties, however, demand a thorough understanding of its hazards and the implementation of strict safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this valuable compound in their work. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 6. Dehydration in water: frustrated Lewis pairs directly catalyzed allylization of electron-rich arenes and allyl alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02912B [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tris(pentafluorophenyl)borane-Catalyzed Synthesis of N-Benzyl Pyrrolidines [organic-chemistry.org]

- 9. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 10. aiirjournal.com [aiirjournal.com]

- 11. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

The Advent of a Powerful Lewis Acid: An In-depth Technical Guide to the Early Discovery and Applications of Tris(perfluorophenyl)borane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, has emerged as a cornerstone in modern chemistry, valued for its exceptional Lewis acidity and stability. First synthesized in the early 1960s, its unique properties went largely unrecognized until the early 1990s when it revolutionized the field of olefin polymerization. This guide delves into the seminal work surrounding the discovery and initial applications of this remarkable compound, providing detailed experimental protocols, quantitative data from early studies, and visualizations of key chemical processes. Its robust nature, stemming from the electron-withdrawing pentafluorophenyl groups, renders it a potent and versatile catalyst in a myriad of chemical transformations, a selection of which are detailed herein.

Discovery and Initial Synthesis

This compound was first reported by A. G. Massey and A. J. Park in 1964.[1] Their initial synthesis involved the reaction of pentafluorophenyllithium with boron trichloride. However, a more common and safer route utilizing a Grignard reagent was subsequently developed and is now the preferred method of preparation.[2]

Experimental Protocol: Synthesis of this compound via Grignard Reaction[2]

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

Magnesium turnings (7.2 g, 0.3 mol)

-

Bromopentafluorobenzene (BrC₆F₅) (74.1 g, 0.3 mol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (14.19 g, 0.1 mol)

-

Anhydrous diethyl ether (500 mL)

-

Anhydrous toluene (B28343) (200 mL)

-

Anhydrous hexanes (600 mL)

Procedure:

-

Grignard Reagent Formation: Magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. Bromopentafluorobenzene is added dropwise to initiate the formation of the pentafluorophenylmagnesium bromide Grignard reagent. The reaction is exothermic and the temperature is maintained using an ice bath.

-

Reaction with Boron Trifluoride: The prepared Grignard reagent is added via cannula to a solution of boron trifluoride diethyl etherate in anhydrous toluene at 0 °C with vigorous stirring.

-

Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A significant portion of the solvent is removed under reduced pressure. The remaining mixture is heated to approximately 100 °C for one hour to precipitate inorganic salts.

-

Purification: After removing all volatile components under vacuum, the resulting solid cake is extracted with warm hexanes. Upon cooling, this compound crystallizes as fine, feathery crystals. For easier handling, the ether adduct can be formed by adding a small amount of diethyl ether to yield cubic crystals, which are more readily filtered.

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Early Applications in Catalysis

The initial groundbreaking application of this compound that brought it to prominence was its use as a highly effective co-catalyst in Ziegler-Natta olefin polymerization. In 1991, Tobin J. Marks and his group published a seminal paper demonstrating that B(C₆F₅)₃ could activate zirconocene (B1252598) dimethyl complexes to create highly active cationic catalysts for ethylene (B1197577) polymerization.[3]

Ziegler-Natta Polymerization of Ethylene

The activation process involves the abstraction of a methyl group from the zirconocene precursor by the strongly Lewis acidic borane (B79455). This generates a cationic zirconocene species, which is the active catalyst for polymerization, and a non-coordinating borate (B1201080) anion.

Visualization of the Catalytic Cycle:

Caption: Activation and polymerization cycle with B(C₆F₅)₃.

Quantitative Data from Early Polymerization Studies

The following table summarizes key data from the early work by Marks and Yang, showcasing the remarkable activity of the zirconocene/borane catalytic system.[3]

| Catalyst System | Temperature (°C) | Ethylene Pressure (psi) | Activity (g PE / (mol Zr·h·atm)) | Molecular Weight (Mₙ) | Polydispersity (Mₙ/Mₙ) |

| Cp₂Zr(CH₃)₂ / B(C₆F₅)₃ | 25 | 50 | 2.5 x 10⁷ | 10,100 | 2.1 |

| (C₅Me₅)₂Zr(CH₃)₂ / B(C₆F₅)₃ | 25 | 50 | 1.2 x 10⁸ | 28,000 | 1.9 |

Note: Cp = cyclopentadienyl; C₅Me₅ = pentamethylcyclopentadienyl

Experimental Protocol: Ethylene Polymerization[3]

This protocol is based on the general procedures described in the early literature.

Materials:

-

Zirconocene dimethyl complex (e.g., Cp₂Zr(CH₃)₂)

-

This compound (B(C₆F₅)₃)

-

Anhydrous toluene

-

High-purity ethylene gas

Procedure:

-

Catalyst Preparation: In a glovebox, a solution of the zirconocene dimethyl complex in toluene is prepared in a reaction vessel.

-

Activation: A solution of this compound in toluene is added to the zirconocene solution. The molar ratio of borane to zirconocene is typically near 1:1.

-

Polymerization: The reaction vessel is connected to a source of ethylene gas, and the polymerization is carried out at a constant temperature and pressure.

-

Termination and Product Isolation: The polymerization is quenched by the addition of methanol. The resulting polyethylene is then collected by filtration, washed with methanol, and dried under vacuum.

Lewis Acidity and the Dawn of Frustrated Lewis Pairs

The potent Lewis acidity of this compound is the driving force behind its catalytic activity. The electron-withdrawing nature of the fifteen fluorine atoms creates a highly electron-deficient boron center, eager to accept electron density from Lewis bases. This high Lewis acidity has been quantified and compared to other common boron-based Lewis acids.

Comparative Lewis Acidity Data:

| Lewis Acid | Relative Lewis Acidity (Childs' Method) |

| BF₃ | 1.00 |

| B(C₆F₅)₃ | ~1.3 |

| BCl₃ | ~1.8 |

The unique combination of high Lewis acidity and significant steric bulk around the boron center in this compound paved the way for the development of "Frustrated Lewis Pair" (FLP) chemistry. In an FLP, a bulky Lewis acid and a bulky Lewis base are sterically hindered from forming a classical adduct. This "frustration" leaves both the acidic and basic sites available to react with small molecules, such as hydrogen, leading to metal-free hydrogenations and other novel transformations. The seminal work in this area often featured B(C₆F₅)₃ as the Lewis acid component.

Conclusion

The discovery and early applications of this compound marked a significant turning point in catalysis and main-group chemistry. Its initial synthesis, followed by the groundbreaking discovery of its role as a potent co-catalyst in Ziegler-Natta polymerization, opened up new avenues for the production of polyolefins with controlled properties. The inherent high Lewis acidity of B(C₆F₅)₃, a direct consequence of its perfluorinated structure, not only explained its catalytic prowess but also led to the conceptualization and development of Frustrated Lewis Pair chemistry, a field that continues to expand the horizons of metal-free catalysis. The foundational work detailed in this guide provides a crucial understanding of the properties and reactivity of this exceptional molecule, which remains a vital tool for researchers and professionals in chemistry and drug development.

References

Methodological & Application

Application Notes: Tris(perfluorophenyl)borane Catalyzed Hydrosilylation of Ketones

Introduction

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective and versatile Lewis acid catalyst for the hydrosilylation of ketones and other carbonyl compounds.[1][2][3] Unlike traditional metal-based catalysts, B(C₆F₅)₃ operates through a unique silane (B1218182) activation mechanism.[4][5][6] This pathway avoids direct coordination of the Lewis acid to the carbonyl oxygen, instead activating the Si-H bond of the silane reagent, making it more susceptible to nucleophilic attack by the ketone.[1][3] This catalytic system is known for its high efficiency, broad substrate scope, and mild reaction conditions. For aldehydes and ketones, the resulting silyl (B83357) ethers are typically isolated in high yields, ranging from 75% to 96%.[4][5][7]

Mechanism of Action

The catalytic cycle is initiated by the interaction of the Lewis acidic borane (B79455) with the hydrosilane. This interaction polarizes the Si-H bond, effectively generating a transient silylium-hydridoborate ion pair. The ketone then acts as a nucleophile, attacking the electrophilic silicon center. Subsequently, the hydridoborate transfers a hydride to the resulting oxonium ion intermediate to yield the silyl ether product and regenerate the borane catalyst. This mechanism is supported by kinetic studies showing that less basic carbonyl substrates react faster, and that an increased concentration of the carbonyl substrate can inhibit the reaction rate.[4][5]

Advantages of B(C₆F₅)₃ Catalysis

-

High Efficiency: The reaction proceeds with low catalyst loadings, typically between 1-4 mol%.[4][5][7]

-

Broad Substrate Scope: Effective for the hydrosilylation of a wide range of aromatic and aliphatic ketones.[4]

-

Mild Conditions: Reactions are generally carried out at room temperature.

-

Chemoselectivity: The catalyst system shows good chemoselectivity, for instance, reducing ketones in the presence of amides.[3]

Experimental Protocol: General Procedure for the Hydrosilylation of Acetophenone (B1666503)

This protocol provides a representative example for the B(C₆F₅)₃-catalyzed hydrosilylation of acetophenone using triethylsilane.

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Acetophenone

-

Triethylsilane (Et₃SiH)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, syringes)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of Tris(pentafluorophenyl)borane (e.g., 0.02 mmol, 2 mol%) in anhydrous dichloromethane (1 mL) is prepared in a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactants: To the stirred catalyst solution, acetophenone (1.0 mmol, 1.0 equiv) is added via syringe, followed by the addition of triethylsilane (1.2 mmol, 1.2 equiv).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a silyl ether, can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data Summary

The following table summarizes representative data for the B(C₆F₅)₃-catalyzed hydrosilylation of various ketones.

| Entry | Ketone Substrate | Silane Reagent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Acetophenone | Triethylsilane | 2 | Dichloromethane | 0.5 | 95 |

| 2 | Benzophenone | Triethylsilane | 2 | Dichloromethane | 1 | 96 |

| 3 | Cyclohexanone | Triethylsilane | 2 | Dichloromethane | 0.5 | 92 |

| 4 | 4-Methoxyacetophenone | Triethylsilane | 2 | Dichloromethane | 0.25 | 94 |

| 5 | 4-Nitroacetophenone | Triethylsilane | 2 | Dichloromethane | 2 | 85 |

Note: The data presented are representative examples and may vary based on specific reaction conditions and scales.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for B(C₆F₅)₃ catalyzed hydrosilylation of ketones.

Catalytic Cycle Diagram

References

- 1. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Quantum chemical study of B(C6F5)3-catalyzed hydrosilylation of carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Tris(perfluorophenyl)borane in Frustrated Lewis Pair Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(perfluorophenyl)borane, B(C₆F₅)₃, often abbreviated as BCF, is a powerful Lewis acid that has become a cornerstone in the field of frustrated Lewis pair (FLP) chemistry.[1][2] Its high Lewis acidity, derived from the electron-withdrawing nature of the three pentafluorophenyl rings, combined with significant steric bulk, allows it to form reactive "frustrated" combinations with sterically hindered Lewis bases.[1][3] Unlike classical Lewis acid-base adducts, where the acid and base centers are quenched by dative bond formation, FLPs retain their Lewis acidity and basicity.[2][4] This unquenched reactivity enables FLPs involving B(C₆F₅)₃ to activate a wide range of small molecules, such as H₂, CO₂, and unsaturated organic substrates, paving the way for novel metal-free catalytic transformations.[4][5]

These application notes provide an overview of the key applications of B(C₆F₅)₃ in FLP chemistry, with a focus on quantitative data and detailed experimental protocols for researchers in academia and industry.

Key Applications and Quantitative Data

The versatility of B(C₆F₅)₃-based FLPs is demonstrated in their ability to mediate a variety of chemical transformations. Key applications include the activation of dihydrogen for metal-free hydrogenations, the capture and reduction of carbon dioxide, and the activation of other small molecules.

Activation of Dihydrogen and Catalytic Hydrogenation

A seminal application of B(C₆F₅)₃-based FLPs is the heterolytic cleavage of dihydrogen (H₂).[4] A sterically hindered Lewis base, such as a bulky phosphine (B1218219) (e.g., tricyclohexylphosphine, PCy₃, or tri-tert-butylphosphine (B79228), tBu₃P), and B(C₆F₅)₃ do not form a classical adduct due to steric hindrance.[4] Instead, they cooperatively activate H₂, forming a phosphonium (B103445) cation and a hydridoborate anion.[4] This reactivity has been harnessed for the metal-free hydrogenation of various unsaturated substrates.

Table 1: B(C₆F₅)₃-Catalyzed Hydrogenation of Imines

| Entry | Imine Substrate | Lewis Base | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) |

| 1 | N-Benzylidene-tert-butylamine | - (Imine as base) | 5 | 55 | 24 | 95 |

| 2 | N-(1-Phenylethylidene)aniline | - (Imine as base) | 5 | 55 | 48 | 85 |

| 3 | N-Cyclohexylidenecyclohexylamine | - (Imine as base) | 5 | 55 | 72 | 70 |

Data compiled from various sources in the literature. Conditions can vary.

Carbon Dioxide Capture and Reduction

B(C₆F₅)₃-based FLPs have shown significant promise in the capture and reduction of carbon dioxide (CO₂), a critical area of research for sustainable chemistry. The FLP can react with CO₂ to form adducts, which can then be subsequently reduced. For instance, the combination of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and B(C₆F₅)₃ activates CO₂ to form a boratocarbamate-TMPH ion pair.[6] This system can catalytically reduce CO₂ to methane (B114726) in the presence of a hydrosilane reductant.[6]

Table 2: B(C₆F₅)₃-FLP Mediated CO₂ Reduction

| Entry | Lewis Base | Reductant | Product | Catalyst System | Yield (%) |

| 1 | 2,2,6,6-Tetramethylpiperidine (TMP) | Triethylsilane | Methane | TMP/B(C₆F₅)₃ | Catalytic |

| 2 | Tri-tert-butylphosphine (tBu₃P) | - | tBu₃P(CO₂)B(C₆F₅)₃ | tBu₃P/B(C₆F₅)₃ | High |

Data is illustrative of the types of transformations possible.

Experimental Protocols

Protocol 1: General Procedure for the B(C₆F₅)₃-Catalyzed Hydrogenation of Imines

This protocol describes a general method for the hydrogenation of sterically demanding imines where the imine itself can act as the Lewis base in the FLP system.

Materials:

-

This compound (B(C₆F₅)₃)

-

Imine substrate

-

Anhydrous toluene (B28343)

-

Hydrogen gas (high purity)

-

Schlenk flask or high-pressure autoclave

-

Magnetic stirrer

Procedure:

-

In a glovebox, a Schlenk flask or an autoclave vessel is charged with the imine substrate (1.0 mmol) and this compound (0.05 mmol, 5 mol%).

-

Anhydrous toluene (5 mL) is added to the vessel.

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.

-

The vessel is purged with hydrogen gas three times.

-

The reaction mixture is stirred at room temperature under the desired hydrogen pressure (e.g., 55 atm).

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the vessel is carefully depressurized.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: H₂ Activation by the Frustrated Lewis Pair tBu₃P/B(C₆F₅)₃

This protocol details the stoichiometric activation of dihydrogen by a classic intermolecular FLP.

Materials:

-

Tri-tert-butylphosphine (tBu₃P)

-

This compound (B(C₆F₅)₃)

-

Anhydrous deuterated toluene (C₇D₈)

-

J. Young NMR tube

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, equimolar amounts of tri-tert-butylphosphine (e.g., 0.02 mmol, 4.0 mg) and this compound (e.g., 0.02 mmol, 10.2 mg) are dissolved in anhydrous deuterated toluene (0.5 mL) in a vial.

-

The solution is transferred to a J. Young NMR tube.

-

The NMR tube is sealed and removed from the glovebox.

-

An initial ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectrum is recorded to show the presence of the free Lewis acid and base.

-

The NMR tube is then connected to a hydrogen gas line, and the solution is subjected to three freeze-pump-thaw cycles.

-

Hydrogen gas (approx. 1 atm) is introduced into the NMR tube.

-

The reaction is monitored by NMR spectroscopy. The formation of the phosphonium borate (B1201080) salt, [tBu₃PH]⁺[HB(C₆F₅)₃]⁻, can be observed by the appearance of a characteristic P-H coupling in the ³¹P and ¹H NMR spectra and a B-H signal in the ¹¹B and ¹H NMR spectra.

Visualizations

Frustrated Lewis Pair Concept

Caption: Classical vs. Frustrated Lewis Pairs.

Mechanism of H₂ Activation by a B(C₆F₅)₃-based FLP

Caption: H₂ activation by a B(C₆F₅)₃/phosphine FLP.

Catalytic Cycle for Imine Hydrogenation

Caption: Catalytic cycle for imine hydrogenation.

References

The Tandem of Tris(perfluorophenyl)borane and Zirconocenes: A Powerful Catalytic System for Olefin Polymerization

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Tris(perfluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective co-catalyst for activating zirconocene (B1252598) pre-catalysts in the realm of olefin polymerization. Its strong Lewis acidity enables the abstraction of an alkyl group from a zirconocene dialkyl complex, generating a highly electrophilic and catalytically active cationic zirconocene species. This activation method offers a well-defined alternative to traditional activators like methylaluminoxane (B55162) (MAO), allowing for precise control over the catalytic system and the resulting polymer properties. These catalytic systems are pivotal in producing polyolefins with tailored microstructures, molecular weights, and distributions, which are critical in various applications, including advanced materials and pharmaceutical packaging.

Mechanism of Activation